3,4-difluoro-N-(4-pyridinylmethyl)benzamide
Overview
Description
3,4-difluoro-N-(4-pyridinylmethyl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with specific receptors in the body, making it a promising candidate for the development of new drugs. In
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(4-pyridinylmethyl)benzamide involves its interaction with specific receptors in the body. This compound has been shown to act as an agonist at the serotonin 5-HT2B receptor and as an antagonist at the dopamine D3 receptor. By interacting with these receptors, 3,4-difluoro-N-(4-pyridinylmethyl)benzamide can modulate the activity of neurotransmitters in the brain, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-difluoro-N-(4-pyridinylmethyl)benzamide are complex and not fully understood. However, studies have shown that this compound can modulate the activity of neurotransmitters in the brain, leading to changes in behavior and mood. Additionally, 3,4-difluoro-N-(4-pyridinylmethyl)benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,4-difluoro-N-(4-pyridinylmethyl)benzamide is its ability to interact with specific receptors in the body, making it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3,4-difluoro-N-(4-pyridinylmethyl)benzamide is its potential toxicity, which can make it challenging to use in lab experiments.
Future Directions
There are several future directions for the study of 3,4-difluoro-N-(4-pyridinylmethyl)benzamide. One potential direction is the development of new drugs based on this compound. By modifying the structure of 3,4-difluoro-N-(4-pyridinylmethyl)benzamide, researchers may be able to create drugs that are more effective and have fewer side effects than existing treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new insights into the treatment of various conditions. Finally, more studies are needed to investigate the potential toxicity of 3,4-difluoro-N-(4-pyridinylmethyl)benzamide and to develop strategies for minimizing its side effects.
Scientific Research Applications
3,4-difluoro-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to interact with specific receptors in the body, including the serotonin 5-HT2B receptor and the dopamine D3 receptor. Due to its ability to interact with these receptors, 3,4-difluoro-N-(4-pyridinylmethyl)benzamide has been investigated for its potential use in the treatment of various conditions, including Parkinson's disease, schizophrenia, and depression.
properties
IUPAC Name |
3,4-difluoro-N-(pyridin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-11-2-1-10(7-12(11)15)13(18)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOGZXDUOHSPTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CC=NC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(pyridin-4-ylmethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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